molecular formula C22H22FNO4 B2705868 3-(4-fluorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010870-92-4

3-(4-fluorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2705868
CAS No.: 1010870-92-4
M. Wt: 383.419
InChI Key: ZABFWFCCLCFLEN-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, methoxy, and chromeno-oxazine moieties in its structure suggests it may have unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromeno[8,7-e][1,3]oxazine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-hydroxybenzaldehyde derivative and an amine under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with a nucleophile.

    Attachment of the 3-Methoxypropyl Group: This can be done through an alkylation reaction using a methoxypropyl halide and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the oxazine ring, potentially opening the ring and forming simpler amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, 3-(4-fluorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one may exhibit interesting bioactivity, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, offering possibilities for the treatment of various diseases.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methoxypropyl group may improve solubility and bioavailability. The chromeno-oxazine core could interact with active sites of enzymes, inhibiting their activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: Similar structure but with a chlorine atom instead of fluorine.

    3-(4-fluorophenyl)-9-(3-ethoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: Similar structure but with an ethoxy group instead of methoxy.

    3-(4-fluorophenyl)-9-(3-methoxypropyl)-2-ethyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: Similar structure but with an ethyl group instead of methyl.

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. The presence of the fluorine atom can significantly alter the compound’s pharmacokinetic properties, making it potentially more effective or selective in its biological interactions.

Properties

IUPAC Name

3-(4-fluorophenyl)-9-(3-methoxypropyl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO4/c1-14-20(15-4-6-16(23)7-5-15)21(25)17-8-9-19-18(22(17)28-14)12-24(13-27-19)10-3-11-26-2/h4-9H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABFWFCCLCFLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCCOC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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